Einecs 299-553-0
Description
Einecs 299-553-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulatory compliance within the European Union.
Properties
CAS No. |
93892-67-2 |
|---|---|
Molecular Formula |
C15H21NO5S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.C4H11NO2/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11;6-3-1-5-2-4-7/h2-8H,1H3;5-7H,1-4H2 |
InChI Key |
NLJJRTRSMHYPIX-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis typically involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Reaction Conditions: These conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. The exact conditions depend on the desired purity and yield of the compound.
Chemical Reactions Analysis
Einecs 299-553-0 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Einecs 299-553-0 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biochemical assays and studies involving cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects or as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Einecs 299-553-0 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific proteins, enzymes, or receptors in the body.
Pathways Involved: Modulating biochemical pathways that regulate cellular functions, such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Einecs 299-553-0 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as amyl nitrite (Einecs 203-770-8) and bismuth tetroxide (Einecs 234-985-5).
Uniqueness: The specific properties, reactivity, and applications of this compound distinguish it from other compounds. For example, its unique reactivity in certain chemical reactions or its specific applications in industry and research.
Q & A
How to design a reproducible experimental protocol for studying Einecs 299-553-0?
Basic Research Question
A robust experimental protocol requires:
- Detailed Method Description : Include equipment specifications (model, vendor), reagent purity, and environmental conditions (e.g., temperature, pH). For reproducibility, follow guidelines from , which mandates documenting modifications to established methods .
- Replication Strategy : Use ≥3 experimental replicates and incorporate control groups. emphasizes statistical power by specifying replication numbers and randomization .
- Validation Steps : Cross-check results with orthogonal techniques (e.g., HPLC and mass spectrometry) to confirm compound identity and purity, as per ’s requirements for new compound characterization .
What analytical techniques are suitable for characterizing this compound’s physicochemical properties?
Basic Research Question
Key methodologies include:
- Spectroscopic Analysis : NMR (¹H/¹³C) and FT-IR for structural elucidation. Reference solvent systems and calibration standards explicitly, aligning with ’s emphasis on transparency .
- Chromatographic Methods : HPLC or GC-MS for purity assessment. advises specifying column type, mobile phase, and detection parameters .
- Thermal Stability : Differential scanning calorimetry (DSC) under inert atmospheres. Document heating rates and sample preparation rigorously to meet reproducibility criteria in .
How to optimize experimental conditions for studying this compound’s reactivity?
Advanced Research Question
Approaches involve:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst concentration). highlights the need for pilot experiments to determine variable ranges .
- In Situ Monitoring : Employ techniques like UV-Vis spectroscopy to track reaction kinetics. recommends justifying equipment choices and validating real-time data against endpoint analyses .
- Error Analysis : Quantify uncertainties using tools like standard deviation and confidence intervals. stresses reporting limitations in methodology that could affect reproducibility .
How to resolve contradictions between computational predictions and experimental data for this compound?
Advanced Research Question
Address discrepancies through:
- Model Refinement : Adjust force fields or basis sets in molecular dynamics (MD) simulations to better align with experimental observations. requires detailing computational parameters for replication .
- Sensitivity Analysis : Identify which input variables (e.g., solvent dielectric constant) most impact predictions. ’s framework for evaluating methodological limitations can guide this process .
- Triangulation : Compare results across multiple computational methods (DFT, QM/MM) and experimental techniques. advocates triangulation to enhance credibility .
What statistical frameworks are appropriate for analyzing dose-response relationships involving this compound?
Advanced Research Question
Methodological steps include:
- Nonlinear Regression : Fit data to models like Hill or Log-Logistic equations. emphasizes using error bars (standard deviation) and reporting goodness-of-fit metrics (R², RMSE) .
- Outlier Detection : Apply Grubbs’ test or leverage robust regression techniques. advises discussing how outliers influence conclusions .
- Meta-Analysis : Aggregate data from independent studies using random-effects models. recommends addressing heterogeneity through subgroup analyses .
How to integrate multi-omics data (e.g., transcriptomics, metabolomics) in toxicity studies of this compound?
Advanced Research Question
Strategies for integration:
- Pathway Enrichment Analysis : Use tools like KEGG or GO to identify overrepresented biological pathways. highlights the need for multiple testing corrections (e.g., Benjamini-Hochberg) .
- Network Modeling : Construct interaction networks to map compound effects across omics layers. requires transparently describing software (e.g., Cytoscape) and filtering thresholds .
- Data Harmonization : Normalize datasets using z-scores or quantile normalization. stresses documenting preprocessing steps to ensure comparability .
How to validate novel hypotheses about this compound’s mechanism of action?
Advanced Research Question
Validation requires:
- Knockout/Knockdown Studies : Use CRISPR or siRNA to perturb hypothesized targets. mandates describing cell lines, transfection protocols, and validation assays (e.g., Western blot) .
- Pharmacological Inhibition : Compare compound effects with known inhibitors. advises reporting IC50 values and selectivity data .
- Cross-Species Comparisons : Test hypotheses in multiple model organisms. underscores evaluating translational relevance through phylogenetic analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
